molecular formula C22H16O6 B1680536 Resistomycin CAS No. 20004-62-0

Resistomycin

Numéro de catalogue B1680536
Numéro CAS: 20004-62-0
Poids moléculaire: 376.4 g/mol
Clé InChI: ABLACSIRCKEUOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin and was first isolated in 1951 from the bacterium Streptomyces resistomycificus .


Molecular Structure Analysis

The molecular structure of Resistomycin is characterized by a unique pentacyclic “discoid” ring system . This structure clearly differs from the typical linear or angular architectures of aromatic polyketides .


Chemical Reactions Analysis

Resistomycin is a bacterial polyphenolic metabolite from Streptomyces resistomycificus with a unique pentacyclic “discoid” ring system . The first comprehensive cyclase amino acid sequence−function correlation revealed that the enzymes directing the nascent polyketide chain into a peri-fused system clearly differ from canonical linear and angular cyclases .


Physical And Chemical Properties Analysis

Resistomycin is a solid substance with a molar mass of 376.364 g·mol−1 . Its boiling point is 315°C . It has a chemical formula of C22H16O6 .

Applications De Recherche Scientifique

1. Prostate Cancer Treatment

  • Application Summary: Resistomycin has been found to suppress the growth of prostate cancer cells (PC3) by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest .
  • Methods of Application: Prostate cancer cells were treated with resistomycin at concentrations of 0.65 or 1.3 µg/mL for 24 hours. Cell viability and apoptosis were assessed using MTT assay and flow cytometry .
  • Results: The IC50 of resistomycin on PC3 cells was found to be 2.63 µg/mL. Treatment with resistomycin resulted in an increased number of apoptotic cells, induction of reactive oxygen species generation, and lactate dehydrogenase leakage .

2. Hepatocellular Carcinoma Treatment

  • Application Summary: Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro. It induces apoptosis and cell cycle arrest in HepG2 cells by activating the p38 MAPK pathway .
  • Methods of Application: HepG2 cells were treated with resistomycin in a dose- and time-dependent manner. The effects of resistomycin on cell viability, apoptosis, and cell cycle arrest were assessed .
  • Results: Resistomycin reduced the viability of HepG2 cells and induced apoptosis and cell cycle arrest. This was accompanied by changes in the expression of related proteins, including Bax, Cyclin B1, etc .

3. Triple-Negative Breast Cancer Treatment

  • Application Summary: Resistomycin has been found to attenuate the progression of triple-negative breast cancer by inhibiting E3 ligase Pellino-1 and inducing SNAIL/SLUG degradation .
  • Results: High Pellino-1 expression promotes TNBC progression. Resistomycin treatment resulted in the degradation of SNAIL and SLUG, two important proteins involved in the progression of triple-negative breast cancer .

4. Leukemia Treatment

  • Application Summary: While specific studies on Resistomycin’s application in Leukemia treatment are not readily available, it’s worth noting that the development of medicines that activate the immune system against specific mutations is a game changer in immunotherapy individualisation . This approach to Leukemia treatment ensures that the treatment is tailored to the individual profile, maximising the chances of a successful immune response and reducing the risk of treatment resistance .
  • Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of Leukemia management .

5. Lung Cancer Treatment

  • Application Summary: Although specific studies on Resistomycin’s application in Lung Cancer treatment are not readily available, it’s important to note that current treatment modalities include surgery, chemotherapy, radiation therapy, targeted therapy, and immunotherapy . Despite advances in therapeutic options, resistance to therapy remains a major obstacle to the effectiveness of long-term treatment .
  • Results: The use of multidisciplinary approaches that target various resistance mechanism, it may be possible to delay development of treatment resistance or even resensitize cancers .

6. Melanoma Treatment

  • Application Summary: While specific studies on Resistomycin’s application in Melanoma treatment are not readily available, it’s worth noting that recent advances in the treatment of melanoma have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
  • Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of melanoma management .

4. Ovarian Cancer Treatment

  • Application Summary: Although specific studies on Resistomycin’s application in Ovarian Cancer treatment are not readily available, it’s important to note that drug resistance is a formidable challenge in the treatment of ovarian cancer and is the primary contributor to poor prognosis .
  • Results: The use of multidisciplinary approaches that target various resistance mechanism, it may be possible to delay development of treatment resistance or even resensitize cancers .

5. Pancreatic Cancer Treatment

  • Application Summary: Although specific studies on Resistomycin’s application in Pancreatic Cancer treatment are not readily available, it’s worth noting that recent advances in the treatment of pancreatic cancer have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
  • Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of pancreatic cancer management .

6. Colorectal Cancer Treatment

  • Application Summary: Although specific studies on Resistomycin’s application in Colorectal Cancer treatment are not readily available, it’s worth noting that recent advances in the treatment of colorectal cancer have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
  • Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of colorectal cancer management .

Orientations Futures

Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It also suppresses prostate cancer cell growth by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest . These findings suggest that Resistomycin could be a promising therapeutic leading compound for drug development in cancer treatment .

Propriétés

IUPAC Name

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDGCARCYPVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046101
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resistomycin

CAS RN

20004-62-0
Record name Resistomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resistomycin
Reactant of Route 2
Resistomycin
Reactant of Route 3
Resistomycin
Reactant of Route 4
Resistomycin
Reactant of Route 5
Resistomycin
Reactant of Route 6
Resistomycin

Citations

For This Compound
653
Citations
BE ROGGO, F PETERSEN… - The Journal of …, 1994 - jstage.jst.go.jp
… acids (1-6) and the known natural product resistomycin (7) were isolated from cultures of the Actinomycete strain … The HIV-1 activity of resistomycin (7) has not been reported before. …
Number of citations: 131 www.jstage.jst.go.jp
R Vijayabharathi, P Bruheim, T Andreassen… - The Journal of …, 2011 - Springer
… To our surprise, no studies focusing on resistomycin production by actinomycetes from terrestrial ecosystems have been reported. Hence, we explored a resistomycin-producing …
Number of citations: 53 link.springer.com
K Jakobi, C Hertweck - Journal of the American Chemical Society, 2004 - ACS Publications
… Resistomycin is a pentacyclic polyketide metabolite of … , resistomycin has a unique “discoid” ring system. We have successfully identified the entire gene cluster encoding resistomycin …
Number of citations: 79 pubs.acs.org
Y Shiono, N Shiono, S Seo, S Oka… - … für Naturforschung C, 2002 - degruyter.com
… of resistomycin would be necessary to cause biological effects. In conclusion, resistomycin is a unique natural product showing antiapoptotic and proapoptotic activity in leukemia cells. …
Number of citations: 43 www.degruyter.com
K Fritzsche, K Ishida, C Hertweck - Journal of the American …, 2008 - ACS Publications
… The finding that putative cyclases involved in the resistomycin pathway are distinct from … of the resistomycin minimal PKS. Analysis of the gene locus encoding resistomycin biosynthesis …
Number of citations: 59 pubs.acs.org
S Carlson, U Tanouye, S Omarsdottir… - Journal of natural …, 2015 - ACS Publications
… the production of the antibiotic resistomycin. After further coculture experiments, we determined that Proteobacteria induced the production of resistomycin in B033 at significantly higher …
Number of citations: 33 pubs.acs.org
S Liu, J Qi, Z Teng, F Tian, X Lv, K Li, Y Song… - Signal transduction and …, 2020 - nature.com
… We next investigated the action mechanism of Resistomycin in TNBC cells. Resistomycin treatment reduced the expression of SNAIL and SLUG in TNBC cells (Fig. 1f). In addition, …
Number of citations: 10 www.nature.com
R Vijayabharathi, P Sathyadevi… - … Acta Part A: Molecular …, 2012 - Elsevier
Resistomycin, a secondary metabolite produced by Streptomyces aurantiacus AAA5. The binding interaction of resistomycin … clearly suggest that the resistomycin bind with CT DNA …
Number of citations: 26 www.sciencedirect.com
K Ishida, K Maksimenka, K Fritzsche… - Journal of the …, 2006 - ACS Publications
Resistoflavin (1) is a rare boat-shaped pentacyclic polyketide metabolite of Streptomyces resistomycificus with marked antibacterial activity. By a series of experiments we have …
Number of citations: 38 pubs.acs.org
BA Keay, R Rodrigo - Journal of the American Chemical Society, 1982 - ACS Publications
… ,5 in the intervening years, Resistomycin has not yet been … A synthesis of Resistomycin is a particularly rigoroustest of … and the first synthesis of Resistomycin. Our methods of in situ …
Number of citations: 45 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.